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Executive Summary

Leramistat (MBS2320) is a first-in-class, orally administered small molecule inhibitor of
mitochondrial Complex I. Its mechanism of action represents a paradigm shift in the treatment
of chronic inflammatory and fibrotic diseases. Rather than direct immunosuppression,
Leramistat modulates cellular metabolism to activate the body's innate tissue repair and
regeneration processes. This "metabolic reprogramming" approach reduces inflammation and
promotes the remodeling of damaged tissue, offering the potential to not only manage
symptoms but also resolve the underlying pathology in conditions like rheumatoid arthritis (RA)
and idiopathic pulmonary fibrosis (IPF). Preclinical studies and clinical trial biomarker data
suggest that Leramistat operates through a hormetic model of mitochondrial stress, inducing a
controlled, pro-repair signaling cascade that rebalances tissue homeostasis.

Core Mechanism of Action: Mitochondrial Complex |
Inhibition

Leramistat's primary molecular target is the NADH:ubiquinone oxidoreductase, also known as
Complex I, a critical enzyme in the mitochondrial electron transport chain. By inhibiting

Complex I, Leramistat disrupts cellular respiration and reduces ATP production. This targeted
inhibition is not cytotoxic but rather initiates a mild, controlled stress signal. This process,
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termed "metabolic reprogramming,” is hypothesized to induce a hormetic response that shifts
cellular fate away from inflammatory and fibrotic phenotypes towards a regenerative state[1].

This unique mechanism augments the body's inherent capacity to repair and restore damaged
tissue without broad suppression of the immune system[2][3]. Clinical data from a Phase 2
study in rheumatoid arthritis patients showed that treatment with Leramistat led to
improvements in biomarkers associated with mitochondrial function, including Growth
Differentiation Factor 15 (GDF15) and Fibroblast Growth Factor 21 (FGF21), alongside
reductions in the inflammatory marker C-Reactive Protein (CRP)[2].

Signaling Pathways Modulated by Leramistat

The inhibition of mitochondrial Complex | by Leramistat is believed to trigger the Integrated
Stress Response (ISR), a key cellular signaling network for managing homeostasis. This
controlled mitochondrial stress leads to the upregulation and secretion of mitokines, such as
GDF15 and FGF21. These signaling proteins act systemically to mobilize progenitor cells,
modulate immune cell function, and promote a pro-resolution environment conducive to tissue
repair and regeneration[2][1][4]. The approach is described as operating "above" conventional
inflammatory signaling pathways to provide a more holistic cellular moderation[5].
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Conceptual Signaling Pathway of Leramistat.
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Quantitative Data Summary

The following tables summarize the key quantitative data available for Leramistat from in vitro,
pharmacokinetic, and clinical studies.

Table 1: In Vitro Activity and Pharmacokinetics

Parameter Value System Reference
ICso (ATP Thpl Human

_ 0.63 uM [2]
Production) Monocytes
Half-life 7 minutes Rat Hepatocytes [2]

| Half-life | 154 minutes | Human Hepatocytes |[2] |

Table 2: Clinical Efficacy and Biomarker Modulation (Rheumatoid Arthritis)

Endpoint Result Study Phase Reference
Primary Endpoint
Not Met Phase 2b [3]
(ACR20)
Secondary Endpoint Statistically Significant
] ] Phase 2b [3][4]
(Bone Erosion) Reduction
Secondary Endpoint Statistically Significant
S Phase 2b [4]
(Disability) Improvement
Secondary Endpoint Statistically Significant
] Phase 2b [4]
(Fatigue) Improvement
i Improvement
Biomarker (CRP) Phase 2 [2]
Observed
_ Improvement
Biomarker (GDF15) Phase 2 [2]
Observed

| Biomarker (FGF21) | Improvement Observed | Phase 2 |[2] |

© 2025 BenchChem. All rights reserved. 4/9 Tech Support


https://www.benchchem.com/product/b12391344?utm_src=pdf-body
https://istesso.co.uk/ground-breaking-data-demonstrates-tissue-repair/
https://istesso.co.uk/ground-breaking-data-demonstrates-tissue-repair/
https://istesso.co.uk/ground-breaking-data-demonstrates-tissue-repair/
https://www.ipgroupplc.com/news-and-events/ip-group-news/2025/2025-02-17
https://www.ipgroupplc.com/news-and-events/ip-group-news/2025/2025-02-17
https://longevity.technology/news/mitochondrial-modulation-drives-tissue-repair-in-chronic-disease/
https://longevity.technology/news/mitochondrial-modulation-drives-tissue-repair-in-chronic-disease/
https://longevity.technology/news/mitochondrial-modulation-drives-tissue-repair-in-chronic-disease/
https://istesso.co.uk/ground-breaking-data-demonstrates-tissue-repair/
https://istesso.co.uk/ground-breaking-data-demonstrates-tissue-repair/
https://istesso.co.uk/ground-breaking-data-demonstrates-tissue-repair/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12391344?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Experimental Protocols

Detailed methodologies for key preclinical and clinical studies are outlined below.

Preclinical Model: Collagen-Induced Arthritis (CIA)

This widely used mouse model of rheumatoid arthritis was employed to evaluate the dual anti-
inflammatory and tissue-remodeling effects of Leramistat[1].

e Model Induction: Male DBA/1 mice are immunized with an emulsion of bovine type Il
collagen in Complete Freund's Adjuvant. A booster injection is administered 21 days later to
induce a robust arthritic phenotype characterized by synovial inflammation, cartilage
degradation, and bone erosion.

» Treatment Protocol: Therapeutic treatment with Leramistat or a vehicle control is initiated
after the onset of clinical signs of arthritis. Dosing is typically performed daily via oral gavage
for a period of several weeks.

e Endpoint Analysis:

o Clinical Scoring: Joint inflammation is assessed regularly using a macroscopic scoring
system that grades erythema and swelling.

o Histopathology: At the study terminus, joints are collected, sectioned, and stained (e.qg.,
H&E, Safranin O) to evaluate inflammation, cartilage damage, and bone erosion.

o Bone Remodeling: Micro-CT imaging is used to quantify changes in bone volume and
architecture. Immunohistochemical staining for osteoblasts and osteoclasts, along with
analysis of osteoid production, is performed to assess the balance of bone formation and
resorption[1].

Preclinical Model: Bleomycin-Induced Lung Fibrosis

To assess the anti-fibrotic and pro-reparative potential of Leramistat in the context of lung
injury, the bleomycin-induced fibrosis model was utilized[1].
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Bleomycin-Induced Lung Fibrosis Workflow
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Workflow for Bleomycin-Induced Lung Fibrosis Model.

» Model Induction: C57BL/6 mice are administered a single dose of bleomycin sulfate via
oropharyngeal or intratracheal instillation to induce acute lung inflammation, which
progresses to established fibrosis over 2-3 weeks.

» Treatment Protocol: A therapeutic dosing regimen is employed, with daily oral administration
of Leramistat or vehicle control typically starting 7 days after bleomycin challenge and
continuing until the study endpoint (e.g., Day 21).

o Endpoint Analysis:

o Fibrosis Quantification: Lung collagen content is measured using a hydroxyproline assay.
Histological sections are stained with Masson's trichrome and scored for fibrosis severity
using the Ashcroft scale.

o Inflammation Assessment: Bronchoalveolar lavage (BAL) fluid is analyzed for total and
differential immune cell counts.

o Epithelial Repair: Immunohistochemistry is used to identify and quantify markers of
alveolar epithelial cell regeneration, assessing the mobilization of a controlled and

appropriate repair response[1].

Clinical Trial: Phase 2b in Rheumatoid Arthritis
(NCT05460832)
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This study was designed to evaluate the efficacy and safety of Leramistat in patients with
active RA[3][6].

Study Design: A 12-week, multicenter, randomized, double-blind, placebo-controlled trial[3].

Patient Population: Adults with moderate-to-severe rheumatoid arthritis who have had an
inadequate response to methotrexate (MTX) therapy, which was continued as background
treatment[3].

Primary Endpoint: The proportion of subjects achieving at least a 20% improvement in the
American College of Rheumatology criteria (ACR20) at 12 weeks[6].

Secondary Endpoints: Assessments included changes in bone erosion and structural
progression (via imaging), composite disease activity scores (e.g., DAS28-CRP), higher-
level ACR responses (ACR50/70), and patient-reported outcomes for disability and fatigue[3]
[4].

Clinical Trial: Phase 2 in Idiopathic Pulmonary Fibrosis
(NCT05951296)

This ongoing study aims to assess the efficacy and safety of Leramistat in patients with IPF, a
progressive fibrotic lung disease.

Study Design: A randomized, double-blind, placebo-controlled trial.

Patient Population: Patients aged 40 years and older with a confirmed diagnosis of IPF, a
Forced Vital Capacity (FVC) of 245% predicted, and a Diffusing Capacity of the Lungs for
Carbon Monoxide (DLCO) between 25% and 80% of predicted.

Intervention: Participants receive either Leramistat or a matching placebo once daily for 12
weeks.

Primary Endpoint: The primary outcome measure is the change from baseline in FVC over
the 12-week treatment period.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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